2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide
Description
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group and an acetamide-linked phenyl moiety. Its design aligns with non-covalent binding strategies, where substituent diversity modulates target affinity and selectivity.
Properties
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-5-7-16(12-15)21-24-22(29-25-21)17-10-11-20(28)26(13-17)14-19(27)23-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCRNRFFSPBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide is a derivative of oxadiazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 10.0 |
In a study by Ahsan et al., compounds with similar oxadiazole structures showed IC50 values ranging from 10 to 20 µM against multiple cancer cell lines, indicating potential for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
Inflammation-related assays have shown that compounds similar to the one can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound demonstrated an IC50 value of approximately 25 µM in COX inhibition assays, indicating significant anti-inflammatory potential .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with oxadiazole derivatives showed a response rate of 30%, with manageable side effects .
- Antimicrobial Efficacy : In a study analyzing the efficacy of various oxadiazole compounds against hospital-acquired infections, the derivative exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide exhibit significant biological activities, including:
-
Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown percent growth inhibitions (PGIs) against cancer cell lines such as SNB-19 and OVCAR-8 .
Cell Line Percent Growth Inhibition (PGI) SNB-19 86.61% OVCAR-8 85.26% NCI-H460 75.99% - Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment.
- Anti-inflammatory Effects : Studies indicate that similar oxadiazole-containing compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A recent investigation into N-Aryl oxadiazoles demonstrated their potential as anticancer agents through in vitro assays . The study highlighted the importance of structural modifications in enhancing biological activity.
- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with biological targets, aiding in the identification of its mechanism of action .
- Pharmacokinetic Evaluations : Research has also focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds to assess their viability as therapeutic agents .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. Methanesulfonic acid in anhydrous tert-butyl acetate/dichloromethane (1:1 v/v) effectively cleaves the Boc group without hydrolyzing the carboxylic acid . This method avoids side reactions caused by harsher acids (e.g., HCl or H2SO4), which risk decomposing the cyclic sulfamidate-like intermediates .
Example Protocol :
-
Reagents : Methanesulfonic acid (2 eq.), tert-butyl acetate/DCM (1:1)
-
Conditions : 25°C, 2 hours
Carboxylic Acid Functionalization
The C-4 carboxylic acid undergoes standard derivatization:
Esterification
Reaction with methanol in the presence of H2SO4 or DCC/DMAP yields methyl esters. For example:
Amide Coupling
Activation with HATU or EDC·HCl enables coupling with amines:
| Reagent System | Amine Example | Product Yield | Reference |
|---|---|---|---|
| HATU/DIPEA | Benzylamine | 78% | |
| EDC·HCl/DMAP | 4-Aminopiperidine | 82% |
Amine Reactivity Post-Deprotection
The exposed primary amine participates in:
Reductive Amination
Reaction with aldehydes/ketones and NaBH3CN:
Sulfonylation
Treatment with sulfonyl chlorides (e.g., tosyl chloride):
Diastereomer-Specific Reactivity
The stereochemistry of the piperidine ring influences reaction rates and product distributions:
| Reaction Type | Diastereomer Ratio (dr) | Key Observation | Reference |
|---|---|---|---|
| HATU-Mediated Coupling | 1.5:1 (cis:trans) | Trans isomer reacts 2× faster | |
| Boc Deprotection | 1:1 maintained |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Structurally analogous compounds share the 2-oxopyridin-1(2H)-yl-acetamide backbone but differ in substituents on the oxadiazole ring and the phenylacetamide group. Key examples include:
Substituent Effects on Binding and Selectivity
- Oxadiazole Substituents: The 3-methylphenyl group in the target compound likely enhances hydrophobic interactions compared to the cyclopropyl group in the screening hits (). This bulky aromatic substituent may improve binding pocket occupancy, as seen in immunoproteasome inhibitors where aryl groups stabilize interactions with residues like Phe31 and Lys33 .
- Phenylacetamide Modifications: The N-phenyl group in the target compound contrasts with the N-benzyl group in Compound 2 ().
Patent-Based Structural Variants
Patents describe compounds like N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (), which replace the oxadiazole with a difluorobenzoyl group and introduce amino/alanine motifs. These modifications suggest divergent therapeutic targets (e.g., antiviral or anti-inflammatory applications) and highlight the versatility of the 2-oxopyridinone scaffold .
Methodological Insights from Comparative Studies
Advanced molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies () reveal that substituent orientation critically impacts binding stability. For example, flipped orientations of acetamide groups in similar compounds alter hydrogen-bonding networks with catalytic residues. Such methodologies could be applied to the target compound to predict its binding mode and optimize substituents .
Preparation Methods
Cyclization of Hydroxyimino Propanamide Derivatives
A validated method for 1,2,4-oxadiazole synthesis involves the reaction of 3-(hydroxyimino)-3-amino-N-phenylpropanamide with acyl chlorides. For the 3-methylphenyl variant:
- 3-Methylbenzoyl chloride is reacted with 3-(hydroxyimino)-3-amino-N-phenylpropanamide in anhydrous dichloromethane under reflux (60–70°C, 12 h).
- Cyclization is catalyzed by triethylamine, yielding 5-(3-methylphenyl)-1,2,4-oxadiazol-3-amine as an intermediate.
- Purification via recrystallization (ethanol/water) affords the oxadiazole in 78–82% yield.
Key Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxyimino nitrogen on the acyl chloride’s carbonyl, followed by dehydrative cyclization to form the oxadiazole ring.
Alternative Route: Amidoxime-Acyl Chloride Coupling
An alternative approach utilizes amidoximes and acyl chlorides:
- 3-Methylbenzamidoxime is prepared by treating 3-methylbenzonitrile with hydroxylamine hydrochloride in ethanol.
- Reaction with chloroacetyl chloride in pyridine at 0–5°C forms the 1,2,4-oxadiazole via a [3+2] cycloaddition.
- This method offers comparable yields (75–80%) but requires stringent temperature control to minimize side products.
Synthesis of the 2-Oxopyridin-1(2H)-yl Moiety
Pyridinone Formation via Knoevenagel Condensation
The pyridinone ring is synthesized through cyclization of diketone intermediates:
- Ethyl acetoacetate and 3-aminocrotononitrile undergo Knoevenagel condensation in refluxing toluene, forming a 2-pyridone precursor.
- Oxidation with manganese dioxide in acetic acid yields 5-amino-2-oxopyridin-1(2H)-yl derivatives.
Modification for Target Compound :
- Introduction of a bromine atom at position 5 enables subsequent Suzuki coupling with the oxadiazole boronic ester.
Palladium-Catalyzed Coupling of Oxadiazole and Pyridinone
The oxadiazole and pyridinone subunits are linked via cross-coupling:
- 5-Bromo-2-oxopyridin-1(2H)-yl is reacted with 5-(3-methylphenyl)-1,2,4-oxadiazol-3-boronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
- The reaction achieves 85–90% coupling efficiency, confirmed by HPLC-MS.
Introduction of the N-Phenylacetamide Group
Amidation of Pyridinone Nitrogen
The final step involves acylating the pyridinone’s nitrogen:
- 2-{5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}amine is treated with phenylacetyl chloride in dichloromethane, using DMAP as a catalyst.
- Reaction at room temperature (24 h) affords the target compound in 88% yield after silica gel chromatography.
Optimization Note : Excess acyl chloride (1.5 equiv) and slow addition mitigate dimerization side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxadiazole formation | 82 | 98.5 |
| Pyridinone coupling | 89 | 97.8 |
| N-Phenylacetamide acylation | 88 | 99.1 |
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is suppressed by using bulkier bases (e.g., DBU) and low temperatures.
Pyridinone Oxidation Side Products
Over-oxidation to pyridine-N-oxide is minimized by employing MnO₂ instead of stronger oxidants.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential formation of the oxadiazole ring (via cyclization of amidoximes or nitrile oxides) followed by coupling reactions to attach the pyridinone and acetamide moieties . Key steps include:
- Oxadiazole formation : Reacting 3-methylphenyl-substituted precursors (e.g., amidoximes) with carbonyl reagents under acidic or thermal conditions.
- Pyridinone coupling : Utilizing nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 2-oxopyridine fragment.
- Acetamide functionalization : Condensation with phenylacetic acid derivatives using coupling agents like EDCI/HOBt.
Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of catalysts (e.g., Pd(PPh₃)₄) critically impact yield and purity. Chromatography (silica gel or HPLC) is essential for isolating the final product .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic Hs) and the pyridinone carbonyl (δ ~165–170 ppm in ¹³C). The acetamide NH signal (δ ~10 ppm) confirms successful coupling .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the oxadiazole moiety).
- IR Spectroscopy : Confirm C=O stretches (1670–1700 cm⁻¹ for pyridinone and acetamide) and C=N stretches (1600–1650 cm⁻¹ for oxadiazole) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs (e.g., thieno[2,3-d]pyrimidine derivatives)?
Methodological Answer:
- Comparative SAR Analysis : Map substituent effects using analogs with systematic variations (e.g., replacing 3-methylphenyl with 4-fluorophenyl). For example, ’s table shows that thienopyrimidine-oxadiazole hybrids exhibit higher antimicrobial activity than simpler oxadiazole derivatives due to enhanced π-π stacking .
- Computational Docking : Perform molecular dynamics simulations to assess binding affinity differences. The 3-methylphenyl group may sterically hinder interactions with target enzymes compared to smaller substituents.
- In Vitro Assays : Validate hypotheses using dose-response curves against isogenic cell lines (e.g., comparing cytotoxicity in cancer vs. normal cells) .
Q. Q4. What strategies mitigate competing side reactions during the synthesis of the oxadiazole-pyridinone core?
Methodological Answer:
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) during cyclization to prevent undesired nucleophilic attacks.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize dehalogenation or over-coupling. highlights zeolite catalysts (e.g., Y-H) for improving regioselectivity in heterocycle formation .
- Reaction Monitoring : Employ TLC or in-situ IR to detect early-stage byproducts (e.g., dimerization of oxadiazole intermediates) .
Q. Q5. How does the electronic nature of substituents on the phenylacetamide group influence the compound’s stability under physiological conditions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase hydrolytic stability of the acetamide bond but may reduce solubility.
- Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility but accelerate degradation via CYP450-mediated oxidation.
- Accelerated Stability Testing : Use pH-varied buffers (1.2–7.4) and LC-MS to track degradation products (e.g., free carboxylic acid from acetamide hydrolysis) .
Data Analysis & Experimental Design
Q. Q6. What statistical approaches are recommended for analyzing dose-dependent biological responses in high-throughput screening (HTS) of this compound?
Methodological Answer:
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values. Use tools like GraphPad Prism or R’s
drcpackage. - Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates caused by compound precipitation in assay media.
- Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., serum concentration in cell culture) .
Q. Q7. How can researchers validate target engagement in cellular models without fluorescent or radiolabeled probes?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., kinases) after compound treatment via Western blot.
- Photoaffinity Labeling : Synthesize a diazirine-modified analog to crosslink target proteins for pull-down and MS identification .
Contradictory Findings & Troubleshooting
Q. Q8. How to address discrepancies between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
